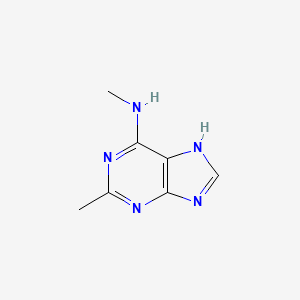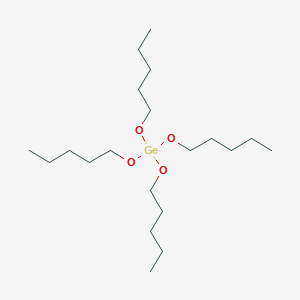![molecular formula C12H20O3 B14362423 Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol CAS No. 90542-59-9](/img/no-structure.png)
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;8-tricyclo[52102,6]decanylmethanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex bicyclic alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol typically involves the reaction of formic acid with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of boron trifluoride etherate (BF3·OEt2). This reaction yields exo-(formyloxy)tricyclo[5.2.1.02,6]dec-3-ene, which can further react with (meth)acrylic acids to form diesters .
Industrial Production Methods
Industrial production methods for this compound often involve the hydration of dicyclopentadiene using a heteropoly acid as a catalyst . This method is advantageous for large-scale production due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: The simplest carboxylic acid, known for its use in chemical synthesis and as a preservative.
Tricyclo[5.2.1.02,6]decane-2-carboxylic acid esters: Compounds with similar bicyclic structures, used in fragrance and flavor industries.
Uniqueness
Formic acid;8-tricyclo[52102,6]decanylmethanol is unique due to its combination of formic acid and a complex bicyclic alcohol structure
Eigenschaften
| 90542-59-9 | |
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol |
InChI |
InChI=1S/C11H18O.CH2O2/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;2-1-3/h7-12H,1-6H2;1H,(H,2,3) |
InChI-Schlüssel |
ZCWHWPHVTNWSFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3CO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)

